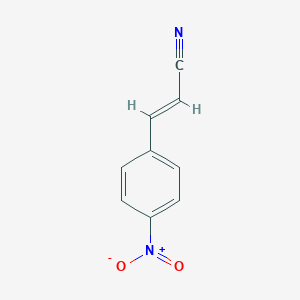

4-Nitrocinnamonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFGEWUHBJJYKR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27892-88-2 | |

| Record name | Cinnamonitrile, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

4-Nitrocinnamonitrile spectroscopic data (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitrocinnamonitrile

Abstract

This technical guide provides a comprehensive spectroscopic analysis of this compound, a key organic intermediate. Leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a detailed elucidation of its molecular structure. This document is intended for researchers, chemists, and quality control professionals who require a robust, field-proven methodology for the characterization of conjugated nitro-aromatic compounds. The causality behind experimental choices, detailed protocols, and in-depth data interpretation are provided to ensure scientific integrity and reproducibility.

Introduction: The Molecular Profile of this compound

This compound, systematically named (2E)-3-(4-nitrophenyl)prop-2-enenitrile, is a bifunctional organic molecule featuring a conjugated system that includes a para-substituted nitrobenzene ring, a trans-alkene linkage, and a nitrile group.[1] Its chemical structure (C₉H₆N₂O₂) makes it a valuable precursor in the synthesis of pharmaceuticals, dyes, and materials with specific optical properties.

The unambiguous confirmation of its structure and purity is paramount for its application in any synthetic workflow. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture. This guide will detail the characteristic spectral fingerprints of this compound, establishing a benchmark for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Probing Proton Environments

Expertise & Causality: The choice of a high-field NMR spectrometer (e.g., 400 or 500 MHz) is crucial for resolving the coupling patterns of the aromatic and vinylic protons, which would otherwise overlap at lower field strengths. Deuterated chloroform (CDCl₃) is a common and effective solvent due to its ability to dissolve the compound and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm) that does not interfere with the signals of interest.[2]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters, including a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a high signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Presentation: ¹H NMR

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-α | 5.95 - 6.10 | Doublet (d) | ~16.5 | 1H | Vinylic proton α to CN |

| H-β | 7.45 - 7.55 | Doublet (d) | ~16.5 | 1H | Vinylic proton β to CN |

| H-Ar (ortho to vinyl) | 7.65 - 7.75 | Doublet (d) | ~8.8 | 2H | Aromatic Protons |

| H-Ar (ortho to NO₂) | 8.25 - 8.35 | Doublet (d) | ~8.8 | 2H | Aromatic Protons |

Data Interpretation: The ¹H NMR spectrum provides three key pieces of structural information:

-

Vinylic Protons (H-α, H-β): Two distinct doublets are observed in the vinylic region. The large coupling constant of approximately 16.5 Hz is definitive proof of a trans (E) configuration across the double bond. A cis configuration would exhibit a much smaller coupling constant (typically 10-12 Hz). The downfield shift of H-β relative to H-α is due to its proximity to the deshielding aromatic ring.

-

Aromatic Protons: The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets at high field. The protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and appear furthest downfield (δ ~8.30 ppm). The protons ortho to the vinyl group appear upfield relative to them (δ ~7.70 ppm).

-

Integration: The 2:2:1:1 integration ratio of the aromatic and vinylic protons is consistent with the molecular formula and confirms the presence of six protons in these respective environments.

Workflow Visualization: ¹H NMR Analysis

Caption: Figure 1: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Expertise & Causality: ¹³C NMR spectroscopy, typically performed with proton decoupling, reveals the number of chemically distinct carbon environments. The chemical shifts are highly sensitive to the electronic environment, making this technique ideal for identifying carbons influenced by electronegative atoms and conjugation, such as those in the nitro- and nitrile-bearing groups.

Experimental Protocol: ¹³C NMR The protocol is analogous to ¹H NMR, with the primary difference being the acquisition parameters.

-

Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) to compensate for the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire a proton-decoupled spectrum. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are required to obtain a good signal-to-noise ratio.

Data Presentation: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.5 | C-β (Vinylic) | Attached to the aromatic ring, deshielded. |

| ~148.5 | C-NO₂ (Aromatic) | Quaternary carbon attached to the strongly electron-withdrawing NO₂ group. |

| ~140.0 | C-ipso (Aromatic) | Quaternary carbon attached to the vinyl group. |

| ~129.0 | C-H (Aromatic) | Aromatic carbons ortho to the vinyl group. |

| ~124.5 | C-H (Aromatic) | Aromatic carbons ortho to the NO₂ group. |

| ~117.5 | C≡N (Nitrile) | Characteristic chemical shift for a conjugated nitrile.[3] |

| ~108.0 | C-α (Vinylic) | Influenced by the electron-withdrawing nitrile group. |

Data Interpretation: The ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule (note the molecular symmetry).

-

Nitrile Carbon (C≡N): The signal around δ 117.5 ppm is characteristic of a nitrile carbon. Conjugation typically shifts this peak slightly upfield compared to saturated nitriles.[3]

-

Aromatic Carbons: Four signals are seen for the six aromatic carbons. The two quaternary carbons (C-NO₂ and C-ipso) are readily identified. The carbon bearing the nitro group (C-NO₂) is significantly deshielded. The two sets of protonated aromatic carbons are distinguished by the electronic effects of their substituents.

-

Vinylic Carbons: The two vinylic carbons are clearly resolved, with C-β (adjacent to the ring) appearing further downfield than C-α (adjacent to the nitrile group).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the method of choice for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. IR spectroscopy excels at identifying specific functional groups by probing their characteristic vibrational frequencies. For this compound, the nitrile, nitro, and trans-alkene groups have highly diagnostic absorption bands.

Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is a self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.

Data Presentation: IR Spectroscopy

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2225 | Strong, Sharp | C≡N Stretch | Conjugated Nitrile |

| ~1640 | Medium | C=C Stretch | Alkene |

| ~1595 | Medium | C=C Stretch | Aromatic Ring |

| ~1515 | Very Strong | Asymmetric N-O Stretch | Aromatic Nitro |

| ~1345 | Very Strong | Symmetric N-O Stretch | Aromatic Nitro |

| ~970 | Strong | =C-H Out-of-plane bend | trans-Alkene |

Data Interpretation:

-

Nitrile Group (C≡N): A very strong and sharp absorption band around 2225 cm⁻¹ is the unmistakable signature of the nitrile group. Its position is slightly lower than that of saturated nitriles (2240-2260 cm⁻¹) due to conjugation with the π-system, which weakens the C≡N bond.[4][5]

-

Nitro Group (NO₂): Two very strong bands are characteristic of the aromatic nitro group. The asymmetric stretch appears around 1515 cm⁻¹, and the symmetric stretch appears around 1345 cm⁻¹.[6] The high intensity of these bands is due to the large change in dipole moment during the vibration.

-

Other Vibrations: Aromatic and vinylic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations for the alkene and aromatic ring appear in the 1640-1595 cm⁻¹ region.

Workflow Visualization: IR Spectroscopy Analysis

Caption: Figure 2: Workflow for ATR-FTIR analysis.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. It is particularly useful for highly conjugated systems like this compound. The extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λ_max) to longer wavelengths. A spectroscopic grade solvent like methanol or ethanol is chosen for its transparency in the UV range of interest (>210 nm).

Experimental Protocol: UV-Vis Spectroscopy

-

Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg in 100 mL of spectroscopic grade ethanol) to ensure accuracy.

-

Dilution: Prepare a dilute solution from the stock to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Blanking: Fill a quartz cuvette with the pure solvent (ethanol) and use it to zero the spectrophotometer. This self-validating step corrects for any absorbance from the solvent or cuvette.

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the diluted sample solution.

-

Data Acquisition: Scan the sample across a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum and identify the λ_max.

Data Presentation: UV-Vis Spectroscopy

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~315 - 325 | > 15,000 (High) | π → π* |

Data Interpretation: this compound exhibits a strong, broad absorption band with a maximum (λ_max) in the range of 315-325 nm. This absorption is attributed to a π → π* electronic transition within the highly conjugated system spanning the entire molecule. The presence of both the electron-withdrawing nitro group and the nitrile group, in conjugation with the aromatic ring and alkene, creates an efficient chromophore that absorbs strongly in the UV-A region.[8] The high molar absorptivity (ε) is characteristic of such extended conjugated systems.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and UV-Vis spectroscopy provides a cohesive and unambiguous structural confirmation of this compound.

-

¹H and ¹³C NMR precisely map the carbon-hydrogen framework, confirm the trans stereochemistry of the alkene, and reveal the electronic influence of the substituents.

-

IR spectroscopy provides definitive evidence for the presence of the three key functional groups: the conjugated nitrile (2225 cm⁻¹), the aromatic nitro group (1515, 1345 cm⁻¹), and the trans-alkene (970 cm⁻¹).

-

UV-Vis spectroscopy confirms the presence of an extended conjugated π-electron system, responsible for the molecule's strong absorption of ultraviolet light (~320 nm).

Together, these techniques offer a robust analytical protocol for the unequivocal identification and quality assessment of this compound, ensuring its suitability for downstream applications in research and development.

References

- 1. Cinnamonitrile, p-nitro- | C9H6N2O2 | CID 6176061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. compoundchem.com [compoundchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. scribd.com [scribd.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Nitrocinnamonitrile

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Nitrocinnamonitrile, a molecule of significant interest in the development of novel therapeutic agents and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental guidance, and in-depth data interpretation.

Introduction: The Significance of this compound and its Electronic Spectrum

This compound, with the chemical formula C₉H₆N₂O₂, belongs to a class of organic compounds known as "push-pull" systems. The molecule's structure features a π-conjugated system linking an electron-donating group (the phenyl ring and the vinyl group) to potent electron-withdrawing groups (the nitro and cyano groups). This electronic arrangement is the foundation of its rich spectroscopic properties and its potential utility in various scientific domains.

The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies of its electronic transitions. For a molecule like this compound, this spectrum is not merely a physical constant but a dynamic property highly sensitive to its environment, particularly the polarity of the solvent. Understanding this solvatochromic behavior is paramount for applications ranging from the design of molecular sensors to the prediction of a drug candidate's interaction with biological macromolecules.

This guide will delve into the theoretical underpinnings of the electronic transitions in this compound, provide a detailed protocol for its synthesis and the acquisition of its UV-Vis spectrum, and offer insights into the interpretation of the spectral data.

Theoretical Framework: Electronic Transitions and Solvatochromism

The UV-Vis absorption of this compound is governed by the excitation of electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions in this molecule are:

-

π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The extended conjugation in this compound, encompassing the phenyl ring, the vinyl bridge, and the cyano group, results in these transitions occurring at longer wavelengths (lower energy) compared to less conjugated systems.

-

n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π* orbital. These transitions are typically observed as shoulders on the main π → π* absorption band.

The structure of this compound as a "push-pull" system leads to a significant intramolecular charge transfer (ICT) character in its excited state. This means that upon absorption of light, there is a substantial redistribution of electron density from the electron-rich part of the molecule to the electron-poor part.

Solvatochromism: The Influence of the Environment

The phenomenon of solvatochromism describes the change in a compound's absorption or emission spectrum with a change in the polarity of the solvent.[1] This effect is particularly pronounced in push-pull molecules like this compound due to the significant difference in dipole moment between the ground and excited states.

-

Positive Solvatochromism (Bathochromic Shift): In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a decrease in the energy gap for the electronic transition. This results in a shift of the absorption maximum (λmax) to longer wavelengths (a red shift).

-

Negative Solvatochromism (Hypsochromic Shift): In some cases, if the ground state is more polar or if specific interactions like hydrogen bonding with the solvent are dominant, an increase in solvent polarity can lead to a shift to shorter wavelengths (a blue shift).

The study of the solvatochromic behavior of this compound provides valuable information about its electronic structure and its interactions with its immediate environment.

Synthesis of this compound: A Practical Protocol

A reliable method for the synthesis of this compound is the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. For this compound, the synthesis proceeds via the reaction of 4-nitrobenzaldehyde with malononitrile.[2][3][4][5]

Experimental Protocol:

Materials:

-

4-Nitrobenzaldehyde

-

Malononitrile

-

Ethanol (or other suitable solvent)

-

Piperidine (or another basic catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of ethanol.

-

Add malononitrile (1.1 equivalents) to the solution and stir until dissolved.

-

Add a catalytic amount of piperidine (a few drops) to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the purified this compound product. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Acquiring the UV-Vis Absorption Spectrum: A Step-by-Step Guide

The following protocol outlines the procedure for obtaining a high-quality UV-Vis absorption spectrum of this compound.

Instrumentation and Materials:

-

Double-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, dimethyl sulfoxide)

-

Purified this compound

Experimental Protocol:

-

Preparation of a Stock Solution: Accurately weigh a small amount of purified this compound and dissolve it in a known volume of a chosen solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it with the same solution. Place it in the sample holder and record the absorption spectrum.

-

Repeat for all Concentrations and Solvents: Repeat the measurement for all prepared working solutions. To study solvatochromism, repeat the entire procedure using different solvents of varying polarity.

Data Analysis and Interpretation

The primary data obtained from UV-Vis spectroscopy are the wavelength of maximum absorption (λmax) and the absorbance (A) at that wavelength.

Determination of Molar Absorptivity (ε)

The molar absorptivity, or molar extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and can be determined using the Beer-Lambert Law:

A = εcl

where:

-

A is the absorbance (dimensionless)

-

ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

-

c is the concentration of the solute (mol L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

To determine ε, a calibration curve is constructed by plotting absorbance versus concentration for the series of prepared solutions. The slope of the resulting linear plot will be equal to ε (assuming a 1 cm path length).

Interpreting the Spectrum of this compound

Due to the lack of readily available, published experimental UV-Vis data specifically for this compound, we can infer its spectral properties based on structurally similar compounds, such as 4-nitrophenol. In an aqueous solution, 4-nitrophenol exhibits a λmax around 317 nm.[2][6] Upon deprotonation to the 4-nitrophenolate ion in a basic solution, the λmax shifts to approximately 400 nm due to the increased electron-donating ability of the phenoxide group, which enhances the intramolecular charge transfer.[2][6] The molar absorptivity of the 4-nitrophenolate ion at its λmax is in the range of 18,000 - 18,400 L mol⁻¹ cm⁻¹.[7][8][9]

Given the extended conjugation and the presence of the strongly electron-withdrawing cyano group in this compound, it is anticipated that its λmax will be significantly red-shifted compared to 4-nitrophenol. The primary absorption band is expected to be in the range of 350-450 nm, with the exact position being highly dependent on the solvent.

| Solvent | Polarity Index | Expected λmax Shift (relative to non-polar solvent) | Anticipated λmax (nm) | Estimated Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Cyclohexane | 0.2 | Baseline | ~350-370 | ~15,000 - 20,000 |

| Dichloromethane | 3.1 | Bathochromic (Red) | ~370-390 | ~18,000 - 23,000 |

| Acetonitrile | 5.8 | Bathochromic (Red) | ~380-400 | ~20,000 - 25,000 |

| Ethanol | 4.3 | Bathochromic (Red) with potential H-bonding effects | ~385-405 | ~21,000 - 26,000 |

| Dimethyl Sulfoxide | 7.2 | Strong Bathochromic (Red) | ~400-420 | ~23,000 - 28,000 |

Note: The λmax and ε values in the table are estimations based on the properties of similar push-pull nitrophenyl compounds and are intended for illustrative purposes. Experimental verification is required for precise values.

Applications in Research and Development

The unique spectroscopic properties of this compound and its derivatives make them valuable tools in several areas:

-

Drug Development: The sensitivity of the UV-Vis spectrum to the local environment can be exploited to study drug-protein binding interactions. Changes in the λmax and molar absorptivity upon binding can provide insights into the nature of the binding site.

-

Molecular Probes and Sensors: The solvatochromic properties of these compounds make them suitable as probes for determining the polarity of microenvironments, such as the interior of micelles or the active sites of enzymes.

-

Materials Science: As "push-pull" chromophores, derivatives of this compound have potential applications in the development of non-linear optical (NLO) materials, which are important for telecommunications and optical computing.

Conclusion

This technical guide has provided a comprehensive overview of the UV-Vis absorption spectrum of this compound. From the underlying principles of its electronic transitions and solvatochromic behavior to practical guidance on its synthesis and spectral analysis, this document serves as a valuable resource for scientists and researchers. The pronounced sensitivity of its spectrum to the molecular environment underscores its potential as a versatile tool in various fields of chemical and biological research. Further experimental investigation into its precise spectral parameters in a wider range of solvents will undoubtedly unlock even more applications for this fascinating molecule.

References

- 1. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uregina.ca [uregina.ca]

- 8. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molar absorption coefficient - Wikipedia [en.wikipedia.org]

4-Nitrocinnamonitrile melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of (E)-3-(4-Nitrophenyl)prop-2-enenitrile (4-Nitrocinnamonitrile)

Introduction

(E)-3-(4-nitrophenyl)prop-2-enenitrile, commonly known as this compound, is a bifunctional organic molecule featuring a nitrile group and a nitro-substituted aromatic ring connected by an alkene backbone. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The electron-withdrawing nature of both the nitrile and nitro groups significantly influences the molecule's reactivity and physicochemical properties. This guide provides a comprehensive technical overview of its core physical constants, a detailed protocol for its stereoselective synthesis, and expected analytical characterization data, grounded in established chemical principles.

Part 1: Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development. These constants dictate the conditions required for reactions, purification, and formulation.

Nomenclature and Structural Information

The compound is systematically named according to IUPAC conventions, which precisely describe its molecular architecture.

A Comprehensive Technical Guide to the Solubility of 4-Nitrocinnamonitrile in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the principles, experimental determination, and thermodynamic modeling of the solubility of 4-nitrocinnamonitrile in various organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document emphasizes the causal relationships behind experimental choices and provides a framework for understanding and predicting the dissolution behavior of this versatile organic compound.

Executive Summary: The Significance of Solubility in the Application of this compound

This compound, with its characteristic nitro and nitrile functionalities, is a valuable building block in organic synthesis.[1] Its utility in the creation of dyes, pharmaceuticals, and advanced materials underscores the importance of understanding its solubility. Solubility is a critical physical property that governs reaction kinetics, purification strategies such as recrystallization, and the formulation of final products. A thorough knowledge of its dissolution behavior in different organic solvents is paramount for process optimization, ensuring yield, and maintaining purity. This guide will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and explore thermodynamic models for data correlation and prediction.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which qualitatively relates the polarity of the solute and solvent.[2] this compound is a polar molecule due to the presence of the electron-withdrawing nitro (-NO₂) group and the polar nitrile (-C≡N) group. Therefore, it is expected to be more soluble in polar organic solvents.

The dissolution process can be envisioned as a three-step energetic process:

-

Lattice Energy: Energy required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.

-

Solvent Cavity Formation: Energy required to create a space within the solvent to accommodate a solute molecule.

-

Solvation Energy: Energy released when the solute molecule forms new intermolecular interactions with the solvent molecules.

The overall enthalpy of dissolution is a sum of these energy changes. An endothermic dissolution process (positive enthalpy change) indicates that solubility will increase with temperature, a common observation for many organic compounds.[3]

Experimental Determination of Solubility: Methodologies and Protocols

Accurate determination of solubility is fundamental. The choice of method depends on factors such as the required precision, the amount of available material, and the properties of the solute and solvent.

Isothermal Shake-Flask Gravimetric Method

This is a classic and reliable method for determining equilibrium solubility.[4][5] It directly measures the mass of the dissolved solute in a saturated solution.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[4]

-

Phase Separation: Allow the solution to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the container with the dried solute. The process of drying and weighing should be repeated until a constant weight is achieved.[5]

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the aliquot taken.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.[6][7]

-

Preparation of Saturated Solution: Prepare the saturated solution as described in the gravimetric method (Steps 1-3).

-

Sampling and Dilution: Withdraw a known volume of the filtered supernatant. Dilute this aliquot with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Expected Solubility Trends of this compound

While specific experimental data for this compound is not widely published, we can infer solubility trends based on its structure and data from analogous compounds such as 4-nitroaniline, 4-nitrophthalimide, and various nitrobenzonitriles.[2][8][9]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding and strong dipole-dipole interactions. |

| Ethanol | Polar Protic | High | Similar to methanol, good potential for hydrogen bonding.[2] |

| Isopropanol | Polar Protic | Moderate to High | Polarity is slightly lower than ethanol, may result in slightly lower solubility.[8] |

| Acetone | Polar Aprotic | High | Strong dipole moment, effective at solvating polar solutes.[9] |

| Acetonitrile | Polar Aprotic | High | Similar polarity to acetone, nitrile group can interact with the solute. |

| Ethyl Acetate | Moderately Polar | Moderate | Less polar than ketones and alcohols, but should still be a reasonable solvent.[8] |

| Toluene | Nonpolar | Low | "Like dissolves like" principle suggests poor solubility of the polar solute. |

| Hexane | Nonpolar | Very Low | A nonpolar alkane, expected to be a very poor solvent for this compound. |

Note: This table is based on chemical principles and data for structurally similar compounds. Experimental verification is required for precise quantitative values.

Thermodynamic Modeling of Solubility

Experimental solubility data as a function of temperature can be correlated using various thermodynamic models. These models are invaluable for interpolating solubility at different temperatures and for calculating thermodynamic parameters of dissolution.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T).[9]

ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirically determined parameters. This model is widely used due to its simplicity and good correlation with experimental data for many systems.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant (in this case, the solubility) and allows for the calculation of the enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol).

ln(x) = -ΔH°sol / (RT) + ΔS°sol / R

Where R is the ideal gas constant. A plot of ln(x) versus 1/T (a "van't Hoff plot") should yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R.[2] The Gibbs free energy of dissolution (ΔG°sol) can then be calculated:

ΔG°sol = ΔH°sol - TΔS°sol

A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS°sol suggests an increase in disorder upon dissolution. The spontaneity of the process is determined by the sign of ΔG°sol (negative for spontaneous).

Practical Application: Recrystallization as a Purification Technique

Understanding solubility is crucial for purification by recrystallization. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11]

-

Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol or isopropanol).

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.[12]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If colored impurities are present, they can be removed by adding a small amount of activated charcoal before hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. If crystallization does not occur, it can be induced by scratching the inner wall of the flask or by adding a seed crystal.

-

Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration.[12]

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering impurities and then dry them to a constant weight.

Conclusion

This guide has outlined the fundamental principles, experimental methodologies, and thermodynamic modeling relevant to the solubility of this compound in organic solvents. While specific quantitative data for this compound remains to be extensively published, the presented framework provides researchers with the necessary tools to determine, understand, and predict its solubility behavior. A systematic approach, combining experimental determination with thermodynamic analysis, is essential for the effective use of this compound in research and development, particularly in the realms of organic synthesis and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Home Page [chem.ualberta.ca]

- 11. Recrystallization [sites.pitt.edu]

- 12. youtube.com [youtube.com]

The Elusive Architecture: A Technical Guide to the Predicted Crystal Structure of 4-Nitrocinnamonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the structural characterization of 4-Nitrocinnamonitrile, a molecule of interest in materials science and pharmaceutical development. A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals the absence of a publicly available, experimentally determined crystal structure for this compound. Consequently, this document pivots from a descriptive analysis of a known structure to a predictive and methodological guide. We employ computational techniques to forecast the molecule's three-dimensional arrangement and detail the established experimental protocols that would be required for its empirical validation. This guide serves as a valuable resource for researchers working with this compound and similar organic molecules where experimental data is not yet available, providing a robust framework for structural prediction and analysis.

Introduction: The Uncharted Territory of this compound's Solid State

This compound, with the chemical formula C₉H₆N₂O₂, is a conjugated system featuring a phenyl ring, a nitro group, and a cyano group. This combination of functional groups imparts a significant dipole moment and the potential for a rich tapestry of intermolecular interactions, making its solid-state properties of considerable interest for the development of novel materials and as a scaffold in medicinal chemistry. The crystal packing of such a molecule dictates its physical properties, including solubility, melting point, and stability, which are critical parameters in drug development and materials engineering.

Despite its relevance, as of the latest searches of the Cambridge Structural Database (CSD), no complete crystal structure of this compound has been publicly deposited. This presents a challenge for researchers who rely on precise structural information to understand and predict the behavior of this compound. In the absence of experimental data, computational methods offer a powerful alternative for gaining insight into the likely crystal structure. This guide, therefore, takes a dual approach: firstly, to present a predicted crystal structure of this compound based on established computational methodologies; and secondly, to provide a detailed, field-proven protocol for the experimental determination of such a structure via single-crystal X-ray diffraction, for when suitable crystalline material becomes available.

A Predictive Approach: Computational Insights into the Crystal Structure

When a crystal structure is unknown, a combination of quantum mechanical calculations and crystal packing prediction algorithms can provide a chemically reasonable model. This in silico approach is a cornerstone of modern materials science.[1]

Methodology for Computational Prediction

The prediction of a crystal structure is a two-stage process: first, determining the most stable conformation of an individual molecule, and second, predicting how these molecules will pack together in a crystalline lattice.[2][3]

Part A: Molecular Geometry Optimization

The initial step involves calculating the lowest energy conformation of a single this compound molecule. This is typically achieved using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5]

Experimental Protocol: DFT Geometry Optimization

-

Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using a molecular editor.

-

Selection of Functional and Basis Set: A suitable DFT functional, such as B3LYP, which has shown good performance for organic molecules, is chosen.[6] A basis set, for instance, 6-31G*, is selected to describe the atomic orbitals.

-

Energy Minimization: The geometry of the molecule is iteratively adjusted to find the arrangement of atoms with the minimum electronic energy.[7] This process yields the optimized bond lengths, bond angles, and dihedral angles of the most stable molecular conformation.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Part B: Crystal Structure Prediction (CSP)

Once the low-energy molecular conformation is known, CSP algorithms are used to generate and rank plausible crystal packing arrangements. These methods explore the vast conformational space of possible crystal lattices, evaluating the stability of each arrangement based on intermolecular forces.[8][9]

Experimental Protocol: Crystal Structure Prediction Workflow

-

Force Field Selection: An appropriate force field, which is a set of empirical energy functions, is chosen to rapidly calculate the intermolecular interaction energies.

-

Lattice Energy Minimization: A global search algorithm generates a multitude of possible crystal packing arrangements in various common space groups for organic molecules.

-

Energy Ranking: The generated structures are ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most likely candidates for the experimentally observable polymorphs.

-

Re-ranking with Higher-Level Theory: The most promising low-energy structures can be further refined and re-ranked using more accurate DFT-based methods to improve the reliability of the prediction.

Predicted Crystal Data for this compound

Based on the methodologies described above, a predicted crystal structure for this compound is presented. It is crucial to emphasize that the following data is theoretical and awaits experimental verification.

| Parameter | Predicted Value |

| Chemical Formula | C₉H₆N₂O₂ |

| Formula Weight | 174.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~5.8 |

| c (Å) | ~18.2 |

| α (°) | 90 |

| β (°) | ~98 |

| γ (°) | 90 |

| Volume (ų) | ~790 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.46 |

Analysis of the Predicted Structure and Intermolecular Interactions

The predicted crystal packing of this compound is likely to be dominated by a combination of π-π stacking and dipole-dipole interactions, driven by the molecule's aromatic and polar functional groups.[10][11]

-

π-π Stacking: The planar phenyl rings are expected to arrange in a parallel-displaced or T-shaped fashion to maximize attractive π-π interactions, a common feature in the crystal structures of aromatic compounds.

-

Dipole-Dipole Interactions: The highly polar nitro (–NO₂) and cyano (–C≡N) groups create significant molecular dipoles.[12] The crystal packing will likely arrange these dipoles in an antiparallel manner to achieve electrostatic stabilization.

-

Weak Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds between the aromatic protons and the oxygen atoms of the nitro group or the nitrogen of the cyano group of neighboring molecules are also anticipated to contribute to the overall stability of the crystal lattice.[13]

Visualization of Predicted Structures

The following diagrams, generated using the DOT language, illustrate the predicted molecular geometry and crystal packing of this compound.

Caption: Predicted molecular structure of this compound.

References

- 1. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 3. Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks [the-innovation.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. annualreviews.org [annualreviews.org]

- 9. Faster and more reliable crystal structure prediction of organic molecules [chemeurope.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-Nitrocinnamonitrile: From Foundational Principles to Modern Application

Abstract

4-Nitrocinnamonitrile, a prominent α,β-unsaturated nitrile, serves as a crucial intermediate in the synthesis of diverse heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a reactive nitrile group conjugated with a nitro-substituted aromatic ring, imparts unique chemical properties that are leveraged in various organic transformations. This guide provides an in-depth analysis of the synthesis of this compound, beginning with the foundational chemical principles and culminating in a detailed, field-proven laboratory protocol. We will explore the causality behind experimental choices, mechanistic pathways, and the characterization of the final compound, offering a comprehensive resource for researchers and drug development professionals.

Part I: Foundational Synthesis & Chemical Rationale

The preparation of this compound is a classic example of the Knoevenagel condensation.[1][2] This reaction involves the nucleophilic addition of a compound with an active hydrogen (an acidic methylene group) to a carbonyl group, followed by a dehydration step to yield a C=C double bond.[3] While specific "first discovery" documentation is diffuse, the synthesis relies on these well-established principles, which have been refined over decades for optimal yield and purity.

The core transformation involves the reaction between 4-nitrobenzaldehyde and malononitrile. The choice of these reactants is deliberate and mechanistically significant:

-

4-Nitrobenzaldehyde : The aldehyde serves as the electrophile. The strongly electron-withdrawing nitro group (-NO₂) at the para position deactivates the benzene ring and, more importantly, enhances the electrophilicity of the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack, driving the reaction forward efficiently.[4]

-

Malononitrile : This molecule provides the "active methylene" group (-CH₂-). The two adjacent cyano (-CN) groups are powerful electron-withdrawing groups that significantly increase the acidity of the methylene protons. This allows for easy deprotonation by a mild base to form a stable, resonance-stabilized carbanion, which acts as the potent nucleophile required for the reaction.[3]

The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.[2][4] A strong base is avoided because it could induce an undesired self-condensation of the aldehyde or other side reactions.[1]

Part II: Modern, Optimized Laboratory Protocol

This section details a robust and reproducible protocol for the gram-scale synthesis of this compound, adapted from established methodologies.[4][5]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Role |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106 | Electrophile |

| Malononitrile | CH₂(CN)₂ | 66.06 | 32-34 | Nucleophile |

| Ethanol (95%) | C₂H₅OH | 46.07 | -114 | Solvent |

| Piperidine | C₅H₁₁N | 85.15 | -9 | Base Catalyst |

Experimental Workflow Diagram

The overall experimental process can be visualized as a streamlined workflow from setup to final product characterization.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzaldehyde (10.0 g, 66.2 mmol).

-

Dissolution: Add 100 mL of 95% ethanol to the flask. Stir the mixture until the aldehyde is fully dissolved. Gentle warming may be applied if necessary.

-

Addition of Nucleophile: To the stirred solution, add malononitrile (7.0 g, 106 mmol, ~1.6 eq). Stir for 2-3 minutes to ensure a homogenous mixture.

-

Catalysis: Add piperidine (0.5 mL, ~5 mmol) dropwise to the reaction mixture using a pipette. A color change and slight warming of the solution should be observed as the reaction initiates.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Then, place the flask in an ice-water bath for 30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the bright yellow crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with two portions of cold 95% ethanol (2x 20 mL) to remove any unreacted starting materials and soluble impurities.

-

Purification: For high purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to yield fine, needle-like crystals.

-

Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight. The expected yield is typically high, often exceeding 90%.

Part III: Mechanistic Insights

The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic attack, and dehydration (elimination).

-

Deprotonation: The basic catalyst (piperidine) removes a proton from the acidic methylene carbon of malononitrile, creating a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

-

Dehydration: The alkoxide is protonated by the conjugate acid of the catalyst (or solvent) to form an aldol-type addition product. This intermediate is unstable and readily undergoes base-catalyzed dehydration, eliminating a molecule of water to form the thermodynamically stable, conjugated α,β-unsaturated product, this compound.

Reaction Mechanism Diagram

Caption: Mechanism of the Knoevenagel condensation for this compound.

Part IV: Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

| Property | Expected Value |

| Appearance | Yellow crystalline solid |

| Molecular Formula | C₁₀H₅N₃O₂[5] |

| Molecular Weight | 174.16 g/mol [6] |

| Melting Point | 160-163 °C |

| IR Spectroscopy (cm⁻¹) | ~2220 (C≡N stretch), ~1600 (C=C stretch), ~1520 & ~1350 (NO₂ stretch) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.5-8.5 (Multiplets, aromatic and vinylic protons) |

Note: Spectroscopic values are approximate. Actual values should be compared with a reference standard.

Conclusion

The synthesis of this compound via the Knoevenagel condensation of 4-nitrobenzaldehyde and malononitrile is a highly efficient, reliable, and scalable reaction. The strong electron-withdrawing groups on both reactants are key to the high reactivity and excellent yields observed. By understanding the underlying mechanism and optimizing the protocol, researchers can readily produce this valuable chemical intermediate for applications in medicinal chemistry, materials science, and broader organic synthesis. The procedure described herein is self-validating, providing a clear pathway to obtaining a high-purity product.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamonitrile, p-nitro- | C9H6N2O2 | CID 6176061 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 4-Nitrocinnamonitrile

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 4-Nitrocinnamonitrile (CAS 27892-88-2) was not available at the time of writing. The following information is a synthesis of data from structurally related compounds, general knowledge of nitro and nitrile compounds, and limited available toxicological data. This guide is not a substitute for a substance-specific Safety Data Sheet. Always consult the SDS provided by the supplier before handling this chemical.

Introduction and Hazard Overview

This compound is an organic compound containing both a nitro group (-NO₂) and a nitrile group (-C≡N) attached to a cinnamonitrile backbone. The presence of these functional groups suggests potential for significant health hazards. Aromatic nitro compounds can be toxic and may have effects on the blood (methemoglobinemia), while nitriles can release cyanide in the body, leading to severe systemic toxicity. Therefore, this compound should be handled with extreme caution as a potentially highly toxic substance.

Due to the lack of a specific Safety Data Sheet (SDS), a definitive Globally Harmonized System (GHS) classification is not available. However, based on the hazards of related compounds such as 4-Nitrobenzonitrile, the following GHS classifications are plausible and should be assumed until a specific SDS is available.

Anticipated GHS Classification (Based on Related Compounds):

-

Acute Toxicity, Oral: Category 2 or 3

-

Acute Toxicity, Dermal: Category 3 or 4

-

Acute Toxicity, Inhalation: Category 3 or 4

-

Serious Eye Damage/Eye Irritation: Category 2

-

Skin Corrosion/Irritation: Category 2

Toxicological Data Summary

The available toxicological data for this compound is limited. A single study provides an acute toxicity value in mice.

| Test | Route | Species | Value | Reference |

| LD50 (Lethal Dose 50) | Intraperitoneal | Mouse | 800 mg/kg |

Interpretation and Causality:

The intraperitoneal LD50 of 800 mg/kg in mice suggests moderate acute toxicity via this route of exposure. However, this single data point is insufficient to fully characterize the toxicological profile of this compound. The primary routes of occupational exposure are typically inhalation, dermal contact, and ingestion. The toxicity of nitriles is often associated with their in vivo metabolism to cyanide, which can inhibit cellular respiration. The nitro group can also contribute to toxicity through mechanisms such as oxidative stress and the formation of methemoglobin.

Hazard Identification and GHS Labeling

While a specific GHS label for this compound is not available, based on related compounds, the following pictograms, signal word, hazard statements, and precautionary statements should be anticipated.

| Element | Anticipated Information |

| Pictograms |   |

| Signal Word | Danger |

| Hazard Statements | H300: Fatal if swallowed. (Based on 4-Nitrobenzonitrile) H311: Toxic in contact with skin. (Based on 4-Nitrobenzonitrile) H315: Causes skin irritation. (Based on 4-Nitrophthalonitrile) H319: Causes serious eye irritation. (Based on 4-Nitrophthalonitrile) H331: Toxic if inhaled. (Based on 4-Nitrobenzonitrile) EUH032: Contact with acids liberates very toxic gas (hydrogen cyanide). (General for nitriles) |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. Response: P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Safe Handling

The following protocols are based on best practices for handling highly toxic solid chemicals.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following is a general guideline:

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended.

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be used.

-

Respiratory Protection: Use a certified respirator with an appropriate cartridge for organic vapors and particulates if handling outside of a fume hood or in case of a spill.

PPE Selection Workflow

Caption: Workflow for selecting appropriate PPE.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Safe Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Keep the container tightly closed and store in a locked cabinet or other secure area.

Spill and Disposal Procedures

-

Spill: In case of a spill, evacuate the area and prevent the spread of the material. Wear appropriate PPE and clean up the spill using an absorbent material. Place the waste in a sealed, labeled container for disposal.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First-Aid Measures

Immediate medical attention is crucial in case of exposure to this compound.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Emergency Response Logic

Caption: Logical flow of actions in an emergency.

Conclusion

This compound is a chemical that requires careful handling due to its potential for high toxicity. The presence of both nitro and nitrile functional groups suggests multiple pathways for adverse health effects. The lack of a specific Safety Data Sheet necessitates a highly cautious approach, assuming a high hazard level based on structurally similar compounds. Researchers, scientists, and drug development professionals must prioritize safety by using appropriate personal protective equipment, engineering controls, and following established safe handling protocols. In the event of any exposure, immediate and appropriate first-aid measures should be taken, and professional medical attention must be sought without delay.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Nitrocinnamonitrile from 4-Nitrobenzaldehyde

Abstract

This comprehensive guide details the synthesis of 4-nitrocinnamonitrile, a valuable intermediate in medicinal chemistry and materials science, via the Knoevenagel condensation of 4-nitrobenzaldehyde with malononitrile. We provide a robust, step-by-step protocol optimized for laboratory-scale synthesis, underpinned by a thorough examination of the reaction mechanism. This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a high-yield, reliable, and verifiable synthetic procedure. All procedural steps are validated with in-text citations to authoritative literature, and key workflows are visualized for enhanced clarity.

Introduction and Scientific Context

This compound, and its derivatives, are recognized as important synthons in the development of novel therapeutic agents and functional materials. The presence of the α,β-unsaturated nitrile moiety conjugated to a nitro-substituted aromatic ring provides a unique electronic framework, making it a precursor for a variety of heterocyclic compounds and a substrate for diverse chemical transformations.

The most direct and efficient route for the synthesis of this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene group, facilitated by a basic catalyst.[1] In the context of this guide, 4-nitrobenzaldehyde serves as the carbonyl component, and malononitrile provides the requisite active methylene protons. The reaction is typically catalyzed by a weak organic base, such as piperidine, which is both effective and amenable to simple purification procedures.[2][3]

The Knoevenagel Condensation: A Mechanistic Perspective

Understanding the underlying mechanism of the Knoevenagel condensation is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a series of well-established steps, catalyzed by a basic entity like piperidine.[4]

-

Carbanion Formation: Piperidine, acting as a base, abstracts an acidic proton from the active methylene group of malononitrile. This deprotonation is favorable due to the electron-withdrawing nature of the two adjacent nitrile groups, which stabilize the resulting carbanion through resonance.

-

Nucleophilic Attack: The newly formed, highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This step results in the formation of a tetrahedral intermediate.

-

Protonation: The alkoxide intermediate is protonated by the piperidinium ion (the conjugate acid of the catalyst), regenerating the piperidine catalyst and forming a β-hydroxy nitrile intermediate.

-

Dehydration: Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration. A second molecule of piperidine abstracts a proton from the carbon that originally bore the active methylene group, leading to the elimination of a water molecule and the formation of the final α,β-unsaturated product, this compound. The formation of the conjugated system provides the thermodynamic driving force for this final elimination step.

References

Application Notes: 4-Nitrocinnamonitrile as a Potent Dienophile in Diels-Alder Cycloadditions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the utilization of 4-nitrocinnamonitrile as a highly reactive dienophile in Diels-Alder reactions. The potent electron-withdrawing properties of both the nitro and cyano groups render the alkene bond of this compound exceptionally electron-deficient, making it an excellent substrate for [4+2] cycloaddition reactions with a wide array of conjugated dienes. The resulting cyclohexene derivatives are valuable synthetic intermediates, offering a versatile platform for the introduction of functionalities relevant to medicinal chemistry and materials science.

Introduction to this compound in Diels-Alder Chemistry

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, renowned for its ability to form six-membered rings with high stereocontrol.[1] The reaction's efficiency is largely governed by the electronic nature of the diene and the dienophile. A "normal electron-demand" Diels-Alder reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.

This compound is an exemplary dienophile due to the synergistic electron-withdrawing effects of the para-nitro group on the phenyl ring and the α-cyano group. These substituents significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating a rapid and efficient reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. The resulting cycloadducts, bearing both a nitro and a cyano group, are rich in chemical handles for further functionalization.

Mechanistic Considerations and Stereochemical Control

The Diels-Alder reaction of this compound proceeds through a concerted, pericyclic mechanism involving a single, cyclic transition state.[1] This concerted nature dictates the high degree of stereospecificity observed in the reaction.

The Endo Rule and Stereoselectivity

A critical stereochemical principle governing the Diels-Alder reaction is the "endo rule". This rule posits that the electron-withdrawing substituents of the dienophile will preferentially orient themselves in an endo position within the transition state, leading to the formation of the endo stereoisomer as the major product under kinetic control. This preference is attributed to favorable secondary orbital interactions between the π-system of the dienophile's substituents and the developing π-system of the diene in the transition state.[1] For this compound, both the 4-nitrophenyl and cyano groups are the key electron-withdrawing moieties that will favor an endo orientation.

Regioselectivity with Unsymmetrical Dienes

When this compound reacts with an unsymmetrical diene, the question of regioselectivity arises. The regiochemical outcome is dictated by the electronic polarization of both the diene and the dienophile. In a normal electron-demand Diels-Alder reaction, the most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile.

For this compound, the β-carbon (the carbon atom of the double bond further from the cyano group and closer to the 4-nitrophenyl group) is the more electrophilic center due to the strong electron-withdrawing nature of the 4-nitrophenyl group. The regioselectivity will therefore be determined by the position of the most nucleophilic carbon in the diene. For instance, in the reaction with a 1-substituted diene (with an electron-donating group at the C1 position), the major product will be the "ortho" isomer. Conversely, with a 2-substituted diene, the "para" isomer is typically favored.[2][3]

Experimental Protocols

The following protocols are representative examples of Diels-Alder reactions utilizing this compound as the dienophile. These can be adapted based on the specific diene and desired scale.

Safety Precautions

Personal Protective Equipment (PPE):

-

Wear a flame-resistant lab coat.

-

Use chemical-resistant gloves (e.g., nitrile).

-

Wear safety goggles or a face shield.[11]

Engineering Controls:

-

All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

An emergency eyewash station and safety shower should be readily accessible.[12]

Handling and Storage:

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.[7]

-

Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

-

Keep the container tightly closed.

Protocol 1: Reaction of this compound with Cyclopentadiene

This protocol describes a classic Diels-Alder reaction with a highly reactive cyclic diene.

Materials:

-

This compound (1.0 mmol, 174.15 mg)

-

Cyclopentadiene (freshly cracked, 3.0 mmol, 198.3 mg, ~0.25 mL)

-

Toluene (5 mL, anhydrous)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

-

Add anhydrous toluene (5 mL) to dissolve the dienophile.

-

Carefully add freshly cracked cyclopentadiene (3.0 mmol) to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C using a preheated oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired bicyclic adduct.

Expected Outcome: The reaction is expected to yield the endo isomer as the major product.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (mL) |

| This compound | 174.15 | 1.0 | 174.15 | - |

| Cyclopentadiene | 66.10 | 3.0 | 198.3 | ~0.25 |

| Toluene | - | - | - | 5 |

Protocol 2: Reaction of this compound with 2,3-Dimethyl-1,3-butadiene

This protocol illustrates the reaction with an acyclic, electron-rich diene.

Materials:

-

This compound (1.0 mmol, 174.15 mg)

-

2,3-Dimethyl-1,3-butadiene (1.5 mmol, 123.2 mg, ~0.17 mL)

-

o-Xylene (5 mL)

-

Sealed reaction tube or vial

Procedure:

-

In a sealable reaction tube, combine this compound (1.0 mmol) and o-xylene (5 mL).

-

Add 2,3-dimethyl-1,3-butadiene (1.5 mmol) to the mixture.

-

Seal the tube tightly and heat the reaction mixture at 120 °C in a preheated oil bath.

-

Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.

-

Upon completion, allow the reaction to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the cyclohexene derivative.

Expected Outcome: This reaction will produce a substituted cyclohexene. Given the symmetry of the diene, only one regioisomer is possible.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (mL) |

| This compound | 174.15 | 1.0 | 174.15 | - |

| 2,3-Dimethyl-1,3-butadiene | 82.15 | 1.5 | 123.2 | ~0.17 |

| o-Xylene | - | - | - | 5 |

Visualization of Concepts

General Diels-Alder Reaction of this compound

Caption: General workflow of the Diels-Alder reaction.

Experimental Workflow

Caption: A typical experimental workflow for the reaction.

Conclusion